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Compound of Interest

Compound Name: N-ethyl-1-methylpyrrolidin-3-amine

Cat. No.: B2759351 Get Quote

Introduction
N-ethyl-1-methylpyrrolidin-3-amine, a substituted pyrrolidine, represents a class of

heterocyclic amines with significant potential in medicinal chemistry and drug development.

The pyrrolidine scaffold is a common motif in a wide array of natural products and synthetic

pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. Accurate

structural elucidation and purity assessment are paramount in the development of any new

chemical entity. This guide provides a comprehensive overview of the expected spectroscopic

data for N-ethyl-1-methylpyrrolidin-3-amine (CAS 1228458-45-4) and outlines the

methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

This document is intended for researchers, scientists, and drug development professionals,

offering both predicted spectral data based on analogous structures and established

spectroscopic principles, alongside practical, field-proven protocols for experimental data

acquisition.

Predicted Spectroscopic Data
While a comprehensive public database of experimental spectra for N-ethyl-1-
methylpyrrolidin-3-amine is not readily available, we can predict the key spectroscopic

features based on the analysis of its functional groups and data from structurally related

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For N-ethyl-1-methylpyrrolidin-3-amine, both ¹H and ¹³C NMR will

provide critical information regarding the molecular framework.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~2.5 - 2.8 m 1H
H3 (pyrrolidine

ring CH)

The methine

proton at the 3-

position is

expected to be

deshielded by

the adjacent

amine group.

~2.2 - 2.5 m 4H

H2, H5

(pyrrolidine ring

CH₂)

Protons on the

carbons adjacent

to the ring

nitrogen will be

deshielded.

~1.6 - 1.9 m 2H
H4 (pyrrolidine

ring CH₂)

The remaining

pyrrolidine ring

protons are

expected in the

aliphatic region.

~2.4 q 2H N-CH₂CH₃

The methylene

protons of the

ethyl group will

be a quartet due

to coupling with

the methyl

protons.

~2.2 s 3H N-CH₃

The methyl

group on the

pyrrolidine

nitrogen will

appear as a

singlet.

~1.1 t 3H N-CH₂CH₃ The terminal

methyl of the
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ethyl group will

be a triplet.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~55 - 65 C3 (pyrrolidine ring CH)

The carbon bearing the amine

group will be significantly

deshielded.

~50 - 60 C2, C5 (pyrrolidine ring CH₂)
Carbons adjacent to the ring

nitrogen are deshielded.

~45 - 55 N-CH₂CH₃ The ethyl methylene carbon.

~40 - 50 N-CH₃ The N-methyl carbon.

~25 - 35 C4 (pyrrolidine ring CH₂)
The remaining pyrrolidine ring

carbon.

~10 - 15 N-CH₂CH₃
The terminal methyl carbon of

the ethyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a

molecule. As a tertiary amine, N-ethyl-1-methylpyrrolidin-3-amine will lack the characteristic

N-H stretching vibrations seen in primary and secondary amines.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

2960 - 2850 Strong C-H stretch (aliphatic)

Characteristic of sp³

C-H bonds in the

pyrrolidine ring and

ethyl/methyl groups.

1250 - 1020 Medium-Weak
C-N stretch (aliphatic

amine)

Typical for the

stretching vibration of

the carbon-nitrogen

bond in aliphatic

amines.[1][2]

No absorption ~3300-

3500
N/A No N-H stretch

The absence of a

band in this region is

indicative of a tertiary

amine.[1][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data

m/z Ion Rationale

128 [M]⁺

Molecular ion peak

corresponding to the molecular

weight of C₇H₁₆N₂.

113 [M-CH₃]⁺ Loss of a methyl group.

99 [M-C₂H₅]⁺ Loss of an ethyl group.

84 [C₅H₁₀N]⁺

A common fragment for N-

methylpyrrolidine derivatives

resulting from cleavage of the

side chain.
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Experimental Protocols
The following sections detail the step-by-step methodologies for acquiring the spectroscopic

data for N-ethyl-1-methylpyrrolidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of N-ethyl-1-methylpyrrolidin-3-amine.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a single-pulse ¹H spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0 to 100 ppm).

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the

CDCl₃ signal at 77.16 ppm.

Integrate the peaks in the ¹H spectrum and assign the chemical shifts and multiplicities.

Assign the chemical shifts in the ¹³C spectrum.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert Sample & Lock Shim & Tune Probe Acquire 1H Spectrum Acquire 13C Spectrum Fourier Transform Phase & Baseline Correct Calibrate & Assign

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat N-ethyl-1-methylpyrrolidin-3-amine directly onto the ATR

crystal.

Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Perform an ATR correction if necessary.

Label the significant peaks with their corresponding wavenumbers.
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Sample Preparation Data Acquisition Data Processing

Clean ATR Crystal Acquire Background Apply Sample Acquire Spectrum Co-add Scans Background Subtraction Peak Identification

Sample Preparation Data Acquisition Data Processing

Prepare Dilute Solution Inject into GC-MS Acquire Full Scan Data Analyze Chromatogram Extract Mass Spectrum Identify Molecular & Fragment Ions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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